molecular formula C12H12ClN B1432534 1-Chloro-7-(propan-2-yl)isoquinoline CAS No. 1522469-40-4

1-Chloro-7-(propan-2-yl)isoquinoline

Cat. No. B1432534
M. Wt: 205.68 g/mol
InChI Key: YAPGBWDGBOMYNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-7-(propan-2-yl)isoquinoline is a heterocyclic organic compound with a molecular formula of C10H11ClN. It is a pale yellowish solid with a melting point of 85 °C. It is a type of isoquinoline, which is a heterocyclic compound consisting of a cyclic ring of nitrogen and carbon atoms. 1-Chloro-7-(propan-2-yl)isoquinoline is a valuable chemical intermediate used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Antimalarial Activity

  • P. falciparum Resistance Analysis : A study examined the association between the tyrosine-86 allele of the pfmdr1 gene of Plasmodium falciparum and resistance to chloroquine, suggesting a genetic basis for resistance and selection by the drug in malaria treatment (Duraisingh et al., 1997).
  • Prophylaxis of Influenza : An isoquinoline derivative was studied for its efficacy in reducing the incidence of clinical illness and virus infection when used prophylactically, indicating its potential in viral infection control (Beare et al., 1968).

Pharmacokinetics and Metabolism

  • Metabolism in Humans : Research into the metabolism of chloroquine in humans provided insights into how the drug and its metabolites are processed by the body, highlighting the importance of understanding individual variations in drug metabolism for effective therapeutic use (Bunu et al., 2020).

Chemopreventive Potential

  • Cancer Risk Reduction : A study explored the chemopreventive potential of chloroquine in reducing the incidence of breast cancer, suggesting its application in repositioning an established drug for new therapeutic purposes (Dacso, 2015).

properties

IUPAC Name

1-chloro-7-propan-2-ylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN/c1-8(2)10-4-3-9-5-6-14-12(13)11(9)7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPGBWDGBOMYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-7-(propan-2-yl)isoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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